4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline
Description
4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline is a heterocyclic compound featuring a quinazoline core (a fused benzene and pyrimidine ring system) with a propoxy group (-OCH₂CH₂CH₃) at position 4 and a 1H-pyrazole substituent at position 2.
Properties
IUPAC Name |
4-propoxy-2-pyrazol-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-10-19-13-11-6-3-4-7-12(11)16-14(17-13)18-9-5-8-15-18/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMSXZHYXBFEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277387 | |
| Record name | 4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197235-04-3 | |
| Record name | 4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197235-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues in Quinazoline and Pyrimidine Families
4-(Prop-2-yn-1-yloxy)phenyl Quinazoline-4(3H)-one (Thummala et al.)
- Core Structure : Quinazoline-4(3H)-one (a ketone at position 4).
- Substituents : Propargyloxy (-O-C≡CH) at position 4 and a triazole group introduced via click chemistry.
- Synthesis : Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 92% yield for the propargyloxy intermediate .
- Key Differences: The propargyloxy group introduces a reactive alkyne, enabling click chemistry, whereas the propoxy group in the target compound is chemically inert. The triazole substituent (vs.
B. Pyrazolo[3,4-d]pyrimidines and Triazolopyrimidines ()
- Core Structure : Pyrimidine fused with pyrazole (pyrazolopyrimidines) or triazole (triazolopyrimidines).
- Substituents : Variants include hydrazine (-NHNH₂) and p-tolyl groups.
- Synthesis : Cyclocondensation and isomerization under specific conditions (e.g., compound 3 forms pyrazole derivatives via hydrazine intermediates) .
- Key Differences :
Physicochemical and Electronic Properties (Hypothetical Analysis)
- Lipophilicity : The target’s propoxy group increases LogP compared to Thummala’s propargyloxy derivative, suggesting better membrane penetration.
- Electronic Effects: Pyrazole’s electron-withdrawing nature may polarize the quinazoline core differently than triazole or hydrazine groups.
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